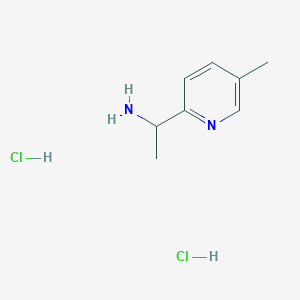

1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRFVIMONCXGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, identified by the CAS Number 1187931-95-8 , is a pivotal chiral building block in modern medicinal chemistry.[1][2][3][4] Its unique structural architecture, featuring a methyl-substituted pyridine ring linked to a chiral ethylamine side chain, renders it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and formulation studies.

| Property | Value | Reference |

| CAS Number | 1187931-95-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 209.11 g/mol | [2][4] |

| Appearance | Typically a solid | |

| Solubility | Soluble in water and polar organic solvents |

The free base, 1-(5-Methylpyridin-2-yl)ethanamine (CAS Number: 885277-04-3), is a liquid with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.2 g/mol .[5]

Synthesis and Manufacturing

The primary route for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This versatile and widely employed method allows for the efficient formation of the amine functionality.

Reductive Amination Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The following is a generalized protocol for the reductive amination of 1-(5-methylpyridin-2-yl)ethanone. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(5-methylpyridin-2-yl)ethanone and an ammonia source (e.g., ammonium acetate) in a protic solvent such as methanol or ethanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Introduce a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the iminium ion over the ketone. For larger scale synthesis, catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) is often preferred for its efficiency and more environmentally friendly profile.

-

Work-up: After the reaction is complete, quench any remaining reducing agent and remove the solvent under reduced pressure. The crude product is then typically purified by column chromatography or distillation.

Dihydrochloride Salt Formation

To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., HCl in ether or dioxane) is then added, leading to the precipitation of this compound. The resulting solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Asymmetric Synthesis

Given the importance of chirality in drug action, the enantioselective synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is of significant interest. This is typically achieved through asymmetric reductive amination, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction step. This approach allows for the selective production of either the (R)- or (S)-enantiomer, which is critical for developing stereochemically pure active pharmaceutical ingredients (APIs).

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons on the pyridine ring.

-

A quartet for the methine proton (CH) of the ethylamine side chain.

-

A doublet for the methyl group (CH₃) of the ethylamine side chain.

-

A singlet for the methyl group on the pyridine ring.

-

A broad signal for the amine protons, which will be shifted downfield in the dihydrochloride salt.

Expected ¹³C NMR Features:

-

Signals for the carbon atoms of the pyridine ring.

-

A signal for the methine carbon of the ethylamine side chain.

-

Signals for the two methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be observed at m/z 136. Common fragmentation patterns for ethylamines involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which can provide structural information.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound. For chiral analysis, specialized chiral stationary phases (CSPs) are employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee).[7][8][9][10][11] The choice of the chiral column and mobile phase is crucial for achieving optimal separation.

Applications in Drug Discovery and Development

1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are valuable intermediates in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[5] The pyridine moiety can participate in various coupling reactions, while the primary amine provides a handle for the introduction of diverse functional groups.

Central Nervous System (CNS) Drug Candidates

The structural motif of 1-(5-methylpyridin-2-yl)ethanamine is found in a number of compounds being investigated for the treatment of CNS disorders. Its incorporation into larger molecules can influence their binding affinity and selectivity for specific receptors and enzymes in the brain.

Serotonin 5-HT1A Receptor Agonists

A significant area of application for this building block is in the development of serotonin 5-HT1A receptor agonists.[12][13][14][15][16] These agonists have shown therapeutic potential in the treatment of anxiety and depression. The unique stereochemistry and electronic properties of 1-(5-Methylpyridin-2-yl)ethanamine contribute to the specific interactions with the 5-HT1A receptor, influencing the efficacy and pharmacological profile of the final drug candidate. For instance, derivatives of 2-pyridinemethylamine have been synthesized and evaluated as selective and potent 5-HT1A receptor agonists with potential antidepressant properties.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds suggests that it should be handled with care.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important building block for the pharmaceutical industry. Its synthesis, particularly in an enantiomerically pure form, is a key step in the development of novel CNS-acting drugs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and scientists working at the forefront of drug discovery. As research into new treatments for neurological and psychiatric disorders continues, the demand for versatile and well-characterized intermediates like this compound is likely to grow.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Merz and Co GmbH and Co KG. (1978). Drugs or medicines for influencing the central nervous system. U.S.

- Novachemistry. (n.d.). Products.

- (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.

- Hübner, H., et al. (2010). Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists. Journal of Medicinal Chemistry, 53(19), 7145-7155.

- (2025). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. ResearchGate.

- (n.d.). General structure of the new series of selective 5-HT 1A receptor agonists. ResearchGate.

- (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.

- Kumar, J. S., et al. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. European Journal of Nuclear Medicine and Molecular Imaging, 34(7), 1050-1060.

- (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.

- Mazitschek et al. (2013). U.S.

- Cid-Nifiez et al. (2011). U.S.

- (2024). Green Chemistry. BORIS Portal.

- (n.d.). mass spectra - fragmentation patterns. Chemguide.

- Lundbeck A/S. (2007). Pyridine derivatives and their use in the treatment of psychotic disorders.

- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.

- (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- (n.d.). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar.

- (2021). 1 H (400 MHz) and 13 C (100 MHz) NMR data for compound 1 (pyridine-d 5... ResearchGate.

- (2023). Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase.

- (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central.

- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

- (n.d.). Chiral HPLC Separations. Phenomenex.

- MySkinRecipes. (n.d.). This compound.

- (n.d.). 1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐CAS号查询. CAS号查询.

- (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.

- (n.d.). 1-Hydrosilatrane. Organic Syntheses Procedure.

- Chem-Impex. (n.d.). 1-(5-Methylpyridin-2-yl)ethylamine.

- (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate.

- (2017). Water-promoted, Open-flask Synthesis of Amine- boranes. Organic Syntheses.

- (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - PubMed Central.

Sources

- 1. Novachemistry-Products [novachemistry.com]

- 2. This compound [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. 1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐CAS号:1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. scispace.com [scispace.com]

- 12. Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride: A Technical Guide

An In-depth Technical Guide

Introduction

1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal chemical intermediates in the landscape of modern drug discovery and development. As a versatile building block, its unique pyridine-based structure is incorporated into a variety of bioactive molecules, particularly those targeting neurological disorders and other complex therapeutic areas.[1] The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings.

This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of each route, offers a comparative analysis of common methodologies, and presents field-proven insights into experimental design and optimization. It is structured to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling them to select and execute the most suitable synthesis strategy for their specific objectives.

Part 1: The Cornerstone Strategy: Reductive Amination of 2-Acetyl-5-methylpyridine

The most direct and widely employed strategy for the synthesis of 1-(5-methylpyridin-2-yl)ethanamine commences with the ketone precursor, 2-acetyl-5-methylpyridine. The core transformation is a reductive amination, a robust and versatile class of reactions that converts a carbonyl group into an amine.[2][3]

Mechanistic Rationale

The reaction proceeds in two fundamental stages. First, the ketone (2-acetyl-5-methylpyridine) reacts with an ammonia source to form a hemiaminal intermediate, which subsequently dehydrates to form a protonated imine (or iminium ion). This electrophilic iminium ion is the key intermediate that is then reduced by a hydride-donating reagent to yield the target primary amine.

// Nodes Ketone [label="2-Acetyl-5-methylpyridine\n(Ketone)"]; Ammonia [label="+ NH₃\n(Ammonia Source)"]; Iminium [label="Iminium Ion Intermediate"]; Reducer [label="+ [H⁻]\n(Reducing Agent)"]; Amine [label="1-(5-Methylpyridin-2-yl)ethanamine\n(Product)"];

// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges Ketone -> inv1 [arrowhead=none]; Ammonia -> inv1 [arrowhead=none]; inv1 -> Iminium [label=" Imine Formation\n(-H₂O)"]; Iminium -> inv2 [arrowhead=none]; Reducer -> inv2 [arrowhead=none]; inv2 -> Amine [label=" Reduction"]; }

Figure 1: General mechanism of reductive amination.

The choice of both the ammonia source and the reducing agent is critical, as it dictates reaction conditions, selectivity, and overall efficiency. The following sections explore the most prominent methodologies.

Comparative Analysis of Reductive Amination Methodologies

The Leuckart reaction is a classic, one-pot method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[3][4]

-

Causality: Heating ammonium formate causes it to dissociate into ammonia and formic acid.[5] Ammonia reacts with the ketone to form the imine, and formic acid then serves as the hydride donor to reduce the imine. When formamide is used, it first acts as a nucleophile, leading to an N-formyl derivative which is subsequently hydrolyzed and reduced.[4]

-

Operational Insight: This method is valued for its simplicity and use of inexpensive reagents. However, it necessitates high reaction temperatures, often between 120°C and 170°C, which can be a limitation for sensitive substrates.[4][5] Yields can be variable, and the high temperatures can sometimes lead to side-product formation.

Modified borohydride reagents are frequently used for their milder reaction conditions and improved selectivity compared to reagents like NaBH₄.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[6] This selectivity allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present simultaneously without significant reduction of the starting material. The primary drawback is the high toxicity associated with cyanide.[7]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to NaBH₃CN, this reagent is also mild and selective for imines over ketones. It is particularly effective for reductive aminations and does not introduce cyanide into the waste stream. However, it has a lower hydride efficiency, delivering only one hydride per molecule.[7]

In recent years, stable amine-borane complexes have gained favor, especially in process and scale-up chemistry.

-

5-Ethyl-2-methylpyridine borane (PEMB) & 2-Picoline borane: These reagents are stable, often liquid or low-melting solids, making them easier to handle than pyrophoric or highly reactive alternatives.[7][8] They are effective for reductive aminations in protic solvents like methanol, which facilitates imine formation.[7][9] Their stability and predictable reactivity make them highly suitable for reproducible, large-scale syntheses.[7] A key consideration is the need to manage hydrogen gas evolution during the reaction and quench.[7]

Considered the most atom-economical and "green" approach, this method involves the reduction of the pre-formed or in situ-generated imine using hydrogen gas over a heterogeneous metal catalyst.

-

Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.

-

Operational Insight: This method avoids stoichiometric inorganic waste. However, catalyst selection and reaction conditions (pressure, temperature, solvent) must be carefully optimized. The pyridine ring itself can be susceptible to reduction under harsh conditions, and catalysts can be poisoned by impurities. Reproducibility can sometimes be a challenge compared to stoichiometric reagents.[7]

Data Summary

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Leuckart Reaction | Ammonium formate or Formamide | 120-170°C, neat | Inexpensive, one-pot | High temperatures, variable yields |

| Borohydride | NH₄OAc, NaBH₃CN or NaBH(OAc)₃ | Room Temp, Methanol | Mild conditions, good selectivity | NaBH₃CN is toxic, NaBH(OAc)₃ has low hydride efficiency |

| Amine-Borane | NH₃/NH₄OAc, PEMB or 2-Picoline Borane | Room Temp, Methanol | Stable, easy to handle, reproducible | Hydrogen gas evolution |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-50 atm H₂, Room Temp to 80°C | "Green", high atom economy | Catalyst poisoning, potential for ring reduction, specialized equipment |

Detailed Experimental Protocol: Leuckart-Wallach Reaction

This protocol is a representative example and must be performed with appropriate safety precautions in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-5-methylpyridine (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture in an oil bath to 160-165°C. The mixture will become a molten slurry and then a clear solution as the reaction progresses. Maintain this temperature for 4-6 hours.

-

Hydrolysis of Formyl Intermediate: Cool the reaction mixture to below 100°C. Cautiously add concentrated hydrochloric acid (HCl) (4.0-5.0 eq). An exothermic reaction will occur. Re-heat the mixture to reflux (approx. 105-110°C) for 4-8 hours to ensure complete hydrolysis of the N-formyl intermediate to the primary amine.

-

Work-up: Cool the mixture to room temperature and then further in an ice bath. Make the solution strongly basic (pH > 12) by the slow, cautious addition of 50% aqueous sodium hydroxide (NaOH).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(5-methylpyridin-2-yl)ethanamine as a free base.

Part 2: Alternative Pathway via an Oxime Intermediate

An alternative two-step route involves the conversion of the starting ketone to an oxime, which is subsequently reduced to the amine. This pathway can be advantageous if direct reductive amination proves problematic.

// Nodes Ketone [label="2-Acetyl-5-methylpyridine"]; Oxime [label="1-(5-Methylpyridin-2-yl)ethanone\nOxime"]; Amine [label="1-(5-Methylpyridin-2-yl)ethanamine"];

// Edges Ketone -> Oxime [label=" Step 1: Oximation\n(NH₂OH·HCl, Base)"]; Oxime -> Amine [label=" Step 2: Reduction\n(e.g., H₂, Pd/C or Zn/AcOH)"]; }

Figure 2: Two-step synthesis pathway via an oxime intermediate.

Step 1: Synthesis of 1-(5-Methylpyridin-2-yl)ethanone Oxime

-

Protocol: 2-Acetyl-5-methylpyridine is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base.[10][11] The base (e.g., pyridine, sodium acetate, or sodium carbonate) is necessary to liberate the free hydroxylamine from its hydrochloride salt.[10][11] The reaction is typically performed in a protic solvent like ethanol and may require gentle heating to go to completion.[11] The oxime product can often be isolated by precipitation upon adding water.[11][12]

Step 2: Reduction of the Oxime

-

Methodology: The C=N bond of the oxime is reduced to the amine. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is a clean and effective method. Alternatively, dissolving metal reductions, such as zinc dust in acetic acid or sodium in ethanol, can also be employed. The choice of reductant depends on functional group tolerance and desired reaction scale.

Part 3: Advanced Topic: Enantioselective Synthesis

For pharmaceutical applications, isolating a single enantiomer of a chiral amine is often mandatory.[13] Both (S)- and (R)-enantiomers of 1-(5-methylpyridin-2-yl)ethanamine are commercially available, indicating the importance of asymmetric synthesis routes.

Asymmetric Catalysis

This approach involves the reduction of the imine intermediate using a chiral catalyst. A prochiral imine is reduced with a standard reductant (like H₂) in the presence of a catalyst system containing a chiral ligand.[14] The chiral environment created by the ligand directs the hydrogenation to one face of the imine, producing an excess of one enantiomer. This method can achieve high yields and excellent enantioselectivities.[14][15]

Biocatalysis: The Transaminase Approach

A cutting-edge and green approach to chiral amines is the use of enzymes. Amine transaminases (ATAs or ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor.[13]

-

Mechanism: The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor. By using an engineered transaminase with high stereoselectivity, 2-acetyl-5-methylpyridine can be converted directly into either the (S)- or (R)-amine with very high enantiomeric excess.[2]

-

Advantages: This method operates under mild, aqueous conditions, avoids heavy metals, and can provide access to enantiopure amines in a single step from the ketone. Overcoming unfavorable reaction equilibria is a key process consideration, often managed by using an excess of the amine donor.[13]

Part 4: Final Product Isolation as the Dihydrochloride Salt

The final amine product is often isolated and stored as its dihydrochloride salt for several compelling reasons:

-

Stability: Amine salts are generally more crystalline, less volatile, and more stable to air oxidation than the corresponding free bases.

-

Handling: Crystalline solids are easier to handle, weigh, and purify than the often-oily free amines.

-

Purity: Crystallization of the salt is an excellent final purification step.

Protocol for Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude free-base amine in a suitable anhydrous solvent, such as diethyl ether, methanol, or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The pyridine nitrogen and the ethanamine nitrogen are both basic and will be protonated.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold anhydrous solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum.

Conclusion

The synthesis of this compound can be effectively achieved through several robust pathways, with reductive amination of 2-acetyl-5-methylpyridine being the most direct and versatile. The choice of methodology—from the classic high-temperature Leuckart reaction to modern biocatalytic approaches—allows chemists to tailor the synthesis based on scale, cost, safety, and stereochemical requirements. For research and development professionals, an understanding of the underlying mechanisms and the comparative advantages of each route is essential for efficient and successful synthesis of this critical pharmaceutical intermediate.

References

- Leuckart reaction - Wikipedia.

- Reductive Amination - ACS GCI Pharmaceutical Roundtable.

- Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. - DTIC.

- Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure.

- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate.

- Reductive Amination, and How It Works - Master Organic Chemistry.

- Reactions 04 00007 v2 | PDF - Scribd.

- Reductive amination with 5-ethyl-2-methylpyridine borane | Request PDF - ResearchGate.

- Studies On The Leuckart Reaction | PDF | Functional Group | Organic Compounds - Scribd.

- 4 - Organic Syntheses Procedure.

- 14 - Organic Syntheses Procedure.

- Reductive amination with 5-ethyl-2-methylpyridine borane | Semantic Scholar.

- Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.

- 2-Acetyl-5-methylpyridine (CHEBI:179147) - EMBL-EBI.

- 1-(5-methylpyridin-2-yl)ethanamine hydrochloride - Ascendex Scientific, LLC.

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

- US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.

- (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates - ResearchGate.

- Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate | Request PDF - ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination with 5-ethyl-2-methylpyridine borane | Semantic Scholar [semanticscholar.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]

- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, a key building block in contemporary drug discovery and development.[1] As the precise experimental data for this specific dihydrochloride salt is not extensively published, this document serves as a practical framework for researchers. It outlines the critical experimental procedures for determining these properties, explains the underlying scientific principles, and discusses the interpretation of the expected results. By synthesizing established analytical techniques with theoretical insights, this guide empowers scientists to thoroughly characterize this and similar molecules, ensuring data integrity and facilitating informed decisions in the drug development pipeline.

Introduction: The Significance of Physical Properties in Drug Development

1-(5-Methylpyridin-2-yl)ethanamine is a versatile amine derivative recognized for its utility in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring a pyridine ring, makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability.[2] A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties, including melting point, solubility, hygroscopicity, and spectroscopic characteristics, directly influence formulation strategies, bioavailability, stability, and ultimately, the therapeutic efficacy and safety of the final drug product. This guide provides a detailed exploration of these critical parameters.

Molecular Structure and Key Chemical Data

A foundational understanding of the molecule's structure is essential for interpreting its physical behavior.

-

Chemical Name: this compound

-

Chemical Formula: C8H14Cl2N2[3]

-

Molecular Weight: 209.11 g/mol [3]

-

CAS Number: 1187931-95-8[3]

Structure:

Caption: Chemical structure of this compound.

Thermal Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity. For a pure, crystalline compound, the melting point is typically a sharp, well-defined range. Impurities will generally depress the melting point and broaden the melting range.

Expected Properties: As a dihydrochloride salt, this compound is expected to be a crystalline solid with a relatively high melting point, likely exhibiting some decomposition at or near the melting temperature.

Experimental Protocol: Capillary Melting Point Determination

This method is the standard technique for melting point determination according to most pharmacopeias.[4]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp, SRS OptiMelt)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is finely powdered and thoroughly dried, especially if it is hygroscopic.[5][6] This can be achieved by drying in a vacuum desiccator over a suitable drying agent.

-

Load the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

If the sample is known to be hygroscopic, the open end of the capillary tube can be flame-sealed.[4]

-

-

Determination:

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/min) to establish a rough range.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Insert a new capillary tube with a fresh sample.

-

Heat at a medium rate to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating slowly and record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1-T2.

-

Data Interpretation: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. A broader range suggests the presence of impurities or decomposition.

Caption: Experimental workflow for melting point determination.

Solubility and Dissolution Behavior

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[7][8] For a salt of a weak base like 1-(5-Methylpyridin-2-yl)ethanamine, solubility is expected to be pH-dependent.

Expected Properties: As a dihydrochloride salt, this compound is anticipated to have good aqueous solubility, particularly in acidic to neutral pH ranges. Its solubility in organic solvents will likely be lower and dependent on the solvent's polarity.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Data Presentation:

| Solvent | Temperature (°C) | Expected Solubility (Qualitative) |

| Water | 25 | High |

| pH 1.2 Buffer | 25 | High |

| pH 7.4 Buffer | 25 | Moderate to High |

| Ethanol | 25 | Moderate |

| Methanol | 25 | Moderate |

| Dichloromethane | 25 | Low |

| Hexane | 25 | Very Low |

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] For pharmaceutical solids, moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[][11]

Expected Properties: Amine hydrochloride salts are often hygroscopic. The degree of hygroscopicity of this compound should be experimentally determined.

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

GSA is a precise method for evaluating the hygroscopicity of a material by exposing it to controlled humidity conditions and measuring the change in mass.[11]

Instrumentation:

-

Dynamic Vapor Sorption (DVS) analyzer or a similar instrument.

Procedure:

-

Sample Preparation: Place a known mass of the sample in the instrument's sample pan.

-

Drying: Dry the sample under a stream of dry nitrogen gas at a specified temperature until a constant weight is achieved.

-

Sorption/Desorption Isotherm:

-

Sorption: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption: Decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

Data Interpretation: The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.

Acid Dissociation Constant (pKa)

The pKa values of an ionizable drug are crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. As this compound has two basic nitrogen atoms (the pyridine nitrogen and the primary amine), it will have two corresponding pKa values.

Expected Properties: The pyridine nitrogen will have a lower pKa than the aliphatic primary amine. The exact values need to be determined experimentally.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[12]

Instrumentation:

-

Potentiometer with a pH electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.[13] For polyprotic systems, specialized software or graphical methods (e.g., Bjerrum plots) can be used for accurate pKa determination.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.

Expected ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm).

-

Aliphatic Protons: The protons of the ethylamine side chain will be in the upfield region. The CH proton adjacent to the nitrogen will be shifted downfield compared to the CH3 group.

-

N-H Protons: The protons on the protonated nitrogen atoms will likely appear as broad signals and their chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).

-

Aliphatic Carbons: The carbons of the ethylamine side chain will appear in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FT-IR Peaks:

-

N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine salt.

-

C-N Stretching: This will likely appear in the 1020-1350 cm⁻¹ region.[15]

-

Pyridine Ring Vibrations: Characteristic absorptions for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretches will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak: The molecular ion of the free base (C8H12N2) would be observed at m/z = 136.10.

-

Fragmentation Pattern: Common fragmentation pathways for substituted pyridines include cleavage of the side chain. A prominent fragment would be expected from the loss of a methyl group.

Conclusion

The physical properties of this compound are critical to its successful application in drug development. This guide has provided a comprehensive framework for the experimental determination and interpretation of its key physical characteristics. By following the outlined protocols for measuring melting point, solubility, hygroscopicity, pKa, and spectroscopic properties, researchers can generate the robust and reliable data necessary for formulation development, quality control, and regulatory submissions. A thorough characterization of this important building block will undoubtedly facilitate the advancement of new and innovative therapeutics.

References

- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.

- CD Formulation. (n.d.). Hygroscopicity Evaluation.

- van der Water, B. E., & Schoonen, J. (2013).

- He, Y., & Li, S. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- University of Calgary. (n.d.). Melting point determination.

- Dissolution Technologies. (2018). Commentary: Concerns Regarding FDA Guidance on Dissolution Testing.

- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- PubMed. (2025). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023).

- PubMed. (2015).

- Stanford Research Systems. (n.d.). Melting Point Determination.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545).

- ResearchGate. (2025).

- University of Calgary. (n.d.). IR: amines.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).

- Expert Opinion on Drug Discovery. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

- Chemistry LibreTexts. (2023).

- PROSPRE. (n.d.). 1H NMR Predictor.

- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Chemistry LibreTexts. (2022). 6.

- Veda. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- ResearchGate. (2025). The infrared spectra of secondary amines and their salts.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Indian Journal of Chemistry. (2023).

- NMRPredict. (n.d.). Simulate and predict NMR spectra.

- PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- ResearchGate. (n.d.).

- Spectrabase. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ResearchG

- NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.

- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride [smolecule.com]

- 3. This compound [cymitquimica.com]

- 4. thinksrs.com [thinksrs.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is a substituted pyridinylethanamine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural features, comprising a pyridine ring and a chiral ethylamine side chain, make it a valuable synthon for the development of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications in drug discovery, grounded in established scientific literature and patents.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent amine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical transformations and biological assays.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-amine dihydrochloride

-

Molecular Formula: C₈H₁₄Cl₂N₂

-

Molecular Weight: 209.12 g/mol

-

CAS Number: 1187931-95-8

-

Parent Compound CAS: 885277-04-3 (for the free base)

-

Chiral Analogue CAS: 1417656-45-1 (for (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride)[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1] |

Synthesis of this compound

The primary synthetic route to 1-(5-methylpyridin-2-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This versatile and widely used method involves the formation of an imine intermediate, which is subsequently reduced to the desired amine.[3]

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 1-(5-methylpyridin-2-yl)ethanone.

Sources

- 1. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 2. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

Navigating the Crucial Terrain of Solubility: A Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While specific, publicly available solubility data for this exact dihydrochloride salt is limited, this document synthesizes established principles of salt solubility, particularly for aminopyridine derivatives, to offer a predictive framework and a detailed experimental approach. We will delve into the physicochemical properties of the parent molecule, the profound influence of pH and solvent systems on the solubility of its dihydrochloride salt, and present a rigorous, step-by-step protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to accurately characterize the solubility profile of this compound, a critical parameter for its advancement as a potential therapeutic agent.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, making solubility a critical determinant of bioavailability.[1] For ionizable compounds, salt formation is a widely employed strategy to enhance solubility and dissolution rates.[2][3] 1-(5-Methylpyridin-2-yl)ethanamine, as a basic compound, is amenable to the formation of hydrochloride salts, which are often selected to improve the physicochemical properties of the parent molecule.[4][5] This guide focuses specifically on the dihydrochloride salt, exploring the theoretical and practical aspects of its solubility.

Physicochemical Properties of the Parent Compound

Understanding the characteristics of the free base, 1-(5-Methylpyridin-2-yl)ethanamine, provides a foundation for predicting the behavior of its dihydrochloride salt.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₂N₂ | [6] |

| Molecular Weight | 136.2 g/mol | [6] |

| Appearance | Liquid (for the free base) | [6] |

| CAS Number | 885277-04-3 (free base) | [6] |

| Structural Features | Pyridine ring, primary amine | [6] |

The presence of the basic pyridine nitrogen and the primary amine group makes this molecule readily protonated in acidic media to form a salt.[4][5] This structural feature is key to its solubility characteristics as a dihydrochloride salt.

The Influence of pH on the Solubility of Amine Dihydrochloride Salts

The solubility of ionizable compounds, such as this compound, is intrinsically linked to the pH of the aqueous medium.[7] As a salt of a weak base and a strong acid, its solubility is expected to be highest in acidic to neutral pH ranges and decrease significantly in basic conditions.[4][8]

Here's a breakdown of the underlying principles:

-

In Acidic Solution (Low pH): The equilibrium favors the protonated, cationic form of the amine. This ionic species readily interacts with polar water molecules, leading to higher solubility. The common ion effect from the chloride ions in the dihydrochloride salt may slightly suppress solubility at very low pH if additional hydrochloric acid is used as the solvent.[8]

-

As pH Increases: The concentration of hydroxide ions increases, leading to the deprotonation of the amine groups. This shifts the equilibrium towards the uncharged free base form of the molecule. The free base is generally less polar and, consequently, less soluble in aqueous media than its protonated salt form.[4] This can lead to the precipitation of the free base from the solution.

The pH-solubility profile is a critical piece of data for predicting the in vivo behavior of the drug, as it will encounter varying pH environments in the gastrointestinal tract.

Expected Solubility in Various Solvents

While aqueous solubility is paramount for oral drug delivery, understanding solubility in other solvent systems is crucial for various stages of drug development, including synthesis, purification, and formulation. Based on the behavior of similar aminopyridine compounds, we can infer the following:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the ionic nature of the dihydrochloride salt and the hydrogen bonding capacity of the parent amine, high solubility is anticipated in these solvents.[9][10][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents.[10]

-

Non-polar Solvents (e.g., Hexane, Toluene): The solubility is expected to be very low in non-polar solvents due to the high polarity of the salt.[9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] The following protocol is a self-validating system for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[12]

-

Prepare each solvent system in triplicate to ensure the statistical validity of the results.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C to simulate physiological conditions).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the concentration of the diluted sample and the dilution factor.

-

Data Reporting

Solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent system, pH, and temperature at which the measurement was conducted.[2][3]

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.PubMed.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- 4-Aminopyridine | Solubility of Things.Google Search.

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.Google Search.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data.

- Isolation (Recovery) of amines.University of Alberta.

- 4-Aminopyridine = 99 504-24-5.Sigma-Aldrich.

- 2-Aminopyridine | NH2C5H4N | CID 10439.PubChem.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Publishing.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.

- Determination of solubility by gravimetric method: A brief review.National Journal of Pharmaceutical Sciences.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.Google Search.

- Why do amines dissolve in hydrochloric acid?Quora.

- 1-(5-Methylpyridin-2-yl)ethylamine.Chem-Impex.

- Amine hydrochloride salts : a problem in polyurethane synthesis.theses.gla.ac.uk.[Link]

- N1-(5-methylpyridin-2-yl)ethane-1,2-diamine dihydrochloride 97% | CAS: 1334148-07-0.AChemBlock.

- 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4.Sigma-Aldrich.

- Does pH affect solubility?

- VI-125 (830348-34-0, MFCD07367943).Parkway Scientific.

- 2-(5-Methylpyridin-3-YL)ethanamine.Smolecule.

- 953393-48-1 2-(5-Methylpyridin-2-yl)ethanamine;hydrochloride.AKSci.

- This compound.CymitQuimica.

- 1187932-01-9|1-(4-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.BLDpharm.

- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.ChemicalBook.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. quora.com [quora.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]

- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Key Synthetic Building Block

1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis and pharmaceutical development.[1] Their utility as versatile building blocks stems from the unique electronic and structural properties conferred by the substituted pyridine ring.[2] Accurate and unambiguous structural confirmation is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

Our approach moves beyond simple data reporting. We will delve into the causality behind experimental choices and interpret the spectral data through the lens of fundamental chemical principles, ensuring a thorough understanding of the molecule's structural identity. The synergistic application of these techniques provides a self-validating system for structural elucidation, a cornerstone of scientific integrity.[3]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3][4] It provides precise information about the chemical environment, connectivity, and relative quantities of atoms in a molecule.[5]

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Expert Insight: The choice of solvent is critical. As a dihydrochloride salt, the compound is highly polar and requires a polar deuterated solvent. D₂O is an excellent choice for solubility. However, the acidic amine (NH₃⁺) and pyridinium (N⁺-H) protons will rapidly exchange with deuterium atoms in D₂O, causing their signals to broaden and often disappear. To observe these exchangeable protons, DMSO-d₆ is the superior choice, as it does not participate in proton exchange.

-

-

Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis (Predicted in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Pyridinium NH ⁺ | 9.0 - 10.0 | Broad s | 1H |

| H -6 (Pyridine) | ~8.4 | s or d | 1H |

| H -4 (Pyridine) | ~7.8 | d | 1H |

| H -3 (Pyridine) | ~7.4 | d | 1H |

| NH ₃⁺ (Amine) | 8.5 - 9.5 | Broad s | 3H |

| CH (Ethylamine) | ~4.5 | q | 1H |

| CH ₃ (Pyridine) | ~2.4 | s | 3H |

| CH ₃ (Ethylamine) | ~1.6 | d | 3H |

-

Aromatic Region (7.0-8.5 ppm): The protons on the pyridine ring are deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. We expect to see three distinct signals. The H-6 proton, being adjacent to the nitrogen, will be the most downfield, followed by H-4 and H-3. Their coupling patterns (doublets or singlets depending on the coupling constants) will confirm their relative positions.[6][7]

-

Amine and Pyridinium Protons (8.5-10.0 ppm): In DMSO-d₆, the three protons of the ammonium group (NH₃⁺) and the single pyridinium proton (N⁺-H) will appear as broad singlets. Their broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their identity as exchangeable protons.

-

Aliphatic Region (1.0-5.0 ppm): The methine (CH) proton of the ethylamine side chain is adjacent to both the chiral center and the electron-withdrawing pyridine ring, placing its signal (a quartet) around 4.5 ppm. The terminal methyl (CH₃) group of the side chain will appear as a doublet around 1.6 ppm, coupled to the methine proton. The methyl group attached to the pyridine ring is a simple singlet, expected around 2.4 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Data Interpretation and Analysis (Predicted)

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~130 |

| C-3 (Pyridine) | ~125 |

| C H (Ethylamine) | ~50 |

| C H₃ (Ethylamine) | ~20 |

| C H₃ (Pyridine) | ~18 |

-

Aromatic Carbons (120-160 ppm): The chemical shifts of the pyridine ring carbons are highly dependent on their position relative to the nitrogen atom and substituents.[8] The carbon atom C-2, bonded to both the nitrogen and the ethylamine group, will be the most downfield.

-

Aliphatic Carbons (< 60 ppm): The two carbons of the ethylamine side chain and the methyl group carbon on the ring will appear in the upfield region, consistent with sp³ hybridized carbons.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[10][11]

Experimental Protocol

-

Sample Preparation: For a solid sample like this dihydrochloride salt, the Attenuated Total Reflectance (ATR) method is most convenient and requires no sample preparation beyond placing a small amount of powder on the crystal. Alternatively, the KBr pellet method can be used by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is recorded first. The sample is then scanned, typically from 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum is presented as transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 2800 | N-H Stretch (R-NH₃⁺, Py-H⁺) | Strong, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium |

| ~1610, ~1500 | C=C and C=N Stretch (Py Ring) | Medium-Strong |

| 1600 - 1500 | N-H Bend (R-NH₃⁺) | Medium |

| < 1500 | Fingerprint Region | Complex |

-

Diagnostic Region (>1500 cm⁻¹): The most telling feature will be a very broad and strong absorption band spanning from roughly 2800 to 3200 cm⁻¹. This is characteristic of the N-H stretching vibrations of the protonated primary amine (ammonium, R-NH₃⁺) and the pyridinium ion. The C-H stretching vibrations will appear as sharper peaks superimposed on this broad band; those just above 3000 cm⁻¹ are from the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and ethyl groups.[12][13] Characteristic stretching vibrations for the C=C and C=N bonds of the pyridine ring are expected in the 1500-1610 cm⁻¹ range.[14] Additionally, the N-H bending vibration for the ammonium group typically appears in this region.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions corresponding to many bending and stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[15]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a salt, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that allows for the analysis of polar, non-volatile compounds.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Ionization: Introduce the sample into an ESI-MS instrument operating in positive ion mode. The ESI process will desolvate and ionize the molecules.

-

Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis

-

Molecular Ion Peak: The dihydrochloride salt will not be observed directly. Instead, the spectrum will show the protonated free base, [C₈H₁₂N₂ + H]⁺. The molecular weight of the free base is 136.19 g/mol . Therefore, the most prominent peak in the high-mass region will be the molecular ion peak [M+H]⁺ at m/z 137.1 .

-

Nitrogen Rule: The free base (C₈H₁₂N₂) contains an even number of nitrogen atoms, which, according to the nitrogen rule, dictates an even nominal molecular weight (136). The observed [M+H]⁺ ion at m/z 137 is consistent with this rule.[16][17]

-

Key Fragmentation Pathway (α-Cleavage): Amines characteristically fragment via cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[18][19] This process results in the formation of a stable, resonance-stabilized iminium cation. For 1-(5-Methylpyridin-2-yl)ethanamine, the most likely fragmentation is the loss of a methyl radical (•CH₃) from the parent ion.

Figure 2: Primary α-cleavage fragmentation pathway in ESI-MS.

This α-cleavage is the energetically favored pathway because the resulting positive charge is stabilized by the nitrogen atom.[20] The detection of a significant peak at m/z 122, corresponding to the loss of 15 mass units (a methyl group) from the molecular ion, would be strong evidence for the ethylamine side chain.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the protonated amine and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust, self-validating analytical workflow essential for ensuring the quality and identity of critical chemical reagents in research and development.

References

- Chemistry Steps. Interpreting IR Spectra.

- Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.

- JoVE. Mass Spectrometry: Amine Fragmentation.

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley.

- Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- JoVE. Mass Spectrometry of Amines.

- International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.

- Specac Ltd. Interpreting Infrared Spectra.

- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.

- ACS Publications. Interpretation of Infrared Spectra Second Edition.

- Chemistry LibreTexts. 6.5: Amine Fragmentation.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.

- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Video: Mass Spectrometry of Amines [jove.com]

- 17. GCMS Section 6.15 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features make it a valuable building block for the asymmetric synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role in drug discovery and development. The information presented herein is intended to equip researchers and scientists with the necessary technical knowledge to effectively utilize this versatile intermediate in their work.

Introduction: The Strategic Importance of Chiral Pyridylethylamines